molecular formula C13H18O B2869202 2-Tert-butyl-2-(3-methylphenyl)oxirane CAS No. 2248278-35-3

2-Tert-butyl-2-(3-methylphenyl)oxirane

Cat. No.: B2869202
CAS No.: 2248278-35-3
M. Wt: 190.286
InChI Key: IRURLPUIWIKGFI-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-(3-methylphenyl)oxirane is an organic compound characterized by the presence of an oxirane ring substituted with a tert-butyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2-(3-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-methylstyrene with tert-butyl hydroperoxide in the presence of a catalyst such as titanium isopropoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The oxirane ring can be opened through nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms of the oxirane ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

2-Tert-butyl-2-(3-methylphenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-(3-methylphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with nucleophilic sites in biomolecules or other chemical species.

Comparison with Similar Compounds

  • 2-Tert-butyl-2-(2-methylphenyl)oxirane
  • 2-Tert-butyl-2-(4-methylphenyl)oxirane
  • 2-Tert-butyl-2-phenyl-oxirane

Comparison: 2-Tert-butyl-2-(3-methylphenyl)oxirane is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

2-tert-butyl-2-(3-methylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)13(9-14-13)12(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURLPUIWIKGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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